

# (S)-1,4-Benzodioxane-2-carboxylic acid chemical properties

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## Compound of Interest

**Compound Name:** (S)-1,4-Benzodioxane-2-carboxylic acid

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An In-depth Technical Guide to **(S)-1,4-Benzodioxane-2-carboxylic acid**: Properties, Synthesis, and Applications

## Introduction

**(S)-1,4-Benzodioxane-2-carboxylic acid** is a vital chiral building block in modern medicinal chemistry and pharmaceutical development. As a derivative of the 1,4-benzodioxane scaffold, which is present in numerous biologically active molecules, this specific enantiomer holds significant value due to the stereospecific interactions of chiral drugs with their biological targets.<sup>[1][2]</sup> The absolute configuration at the C2 stereocenter of the benzodioxane ring has been proven to greatly influence the biological activity of its derivatives.<sup>[1]</sup>

This guide provides a comprehensive overview of the core chemical properties, synthesis, enantiomeric resolution, and critical applications of **(S)-1,4-Benzodioxane-2-carboxylic acid**. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this key synthetic intermediate. Its primary and most notable application is as a precursor for the synthesis of potent and selective  $\alpha$ 1-adrenoceptor antagonists, such as the (S)-enantiomer of Doxazosin, a drug used to treat hypertension and benign prostatic hyperplasia.<sup>[3][4][5]</sup>

## Physicochemical and Spectroscopic Properties

**(S)-1,4-Benzodioxane-2-carboxylic acid** is a white crystalline powder.<sup>[6]</sup> Its chemical structure consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group at the chiral C2 position.

## Core Chemical Properties

The key physicochemical properties are summarized in the table below, compiled from various chemical data sources.

Property	Value	Source(s)
CAS Number	70918-54-6	[6][7]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	[7][8]
Molecular Weight	180.16 g/mol	[7][9]
Appearance	White crystalline powder	[6]
Melting Point	96-99 °C	[10]
Boiling Point	347.2 ± 41.0 °C (Predicted)	[10]
Density	1.379 ± 0.06 g/cm <sup>3</sup> (Predicted)	[10]
Optical Rotation (α)	-83° (c=1.5% in chloroform)	[10]
pKa	2.69 ± 0.20 (Predicted)	[5]

## Spectroscopic Data

While specific spectra for the pure (S)-enantiomer are not readily available in public databases, the characteristic spectroscopic data for the racemic 1,4-Benzodioxane-2-carboxylic acid are well-documented and provide the foundational analytical fingerprint.

- <sup>1</sup>H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the range of 6.8-7.2 ppm), the methine proton at the C2 position (around 4.1-4.6 ppm), and the diastereotopic protons of the methylene group at the C3 position.
- <sup>13</sup>C NMR: The carbon spectrum would display signals for the carboxylic acid carbon (around 175 ppm), the aromatic carbons, and the carbons of the dioxane ring.<sup>[11]</sup>

- Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the carboxylic acid (around  $2500\text{-}3300\text{ cm}^{-1}$ ), a sharp peak for the C=O stretch (around  $1700\text{-}1750\text{ cm}^{-1}$ ), and bands corresponding to C-O stretching and aromatic C-H bending.

## Synthesis and Enantiomeric Resolution

The production of enantiomerically pure **(S)-1,4-Benzodioxane-2-carboxylic acid** is a critical step that dictates its utility. The process typically involves the synthesis of the racemic acid followed by a highly efficient resolution step.

## Synthesis of Racemic 1,4-Benzodioxane-2-carboxylic acid

A common synthetic route begins with the oxidation of (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol.

Protocol: Oxidation of (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol

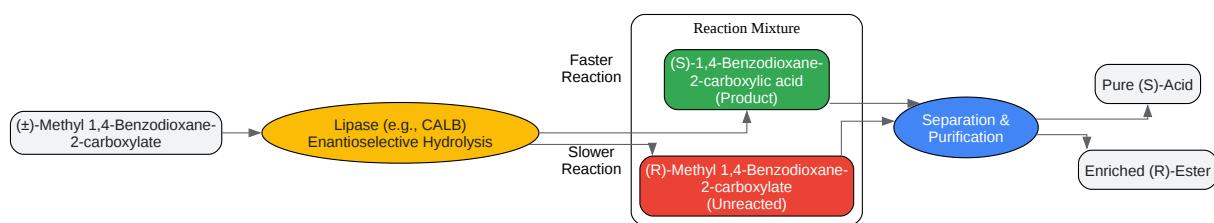
- Dissolve the starting alcohol, (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol, in a suitable solvent mixture, such as an aqueous solution of potassium hydroxide (KOH).
- Cool the reaction mixture to  $0\text{ }^{\circ}\text{C}$  in an ice bath.
- Slowly add potassium permanganate ( $\text{KMnO}_4$ ) as the oxidizing agent (approximately 2.0 equivalents).
- Stir the mixture at a low temperature for about 10 minutes, then allow it to warm to room temperature and stir overnight.
- Upon reaction completion, perform an aqueous workup. Extract the organic phase with a solvent like dichloromethane.
- Wash the combined organic phases with water, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield the crude racemic 1,4-benzodioxane-2-carboxylic acid as a white solid.[6]

## Enantiomeric Resolution

Obtaining the desired (S)-enantiomer from the racemic mixture is paramount. Two primary strategies have proven highly effective: enzymatic kinetic resolution and diastereoselective crystallization.

This is a highly efficient and widely used method that leverages the stereoselectivity of enzymes, typically lipases or esterases.<sup>[3]</sup> The process involves the enantioselective transformation of a racemic ester derivative, leaving the unreacted ester enriched in one enantiomer and producing the enantiopure acid of the opposite configuration.

### Workflow: Lipase-Catalyzed Kinetic Resolution



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Caption: Enzymatic kinetic resolution workflow.

### Protocol: Lipase-Catalyzed Transesterification<sup>[12]</sup>

- Substrate Preparation: Prepare a solution of racemic ( $\pm$ )-1,4-benzodioxan-2-carboxylic acid in a suitable organic solvent that also acts as an acyl donor, such as ethyl acetate.
- Enzyme Addition: Add a lipase, with *Candida antarctica* lipase B (CALB, often immobilized as Novozym 435) being a highly effective choice.<sup>[1][12]</sup>

- Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 28-30 °C) with agitation (e.g., 220 rpm).[1][12] The lipase will selectively catalyze the esterification of the (S)-acid, leading to the formation of (S)-ethyl 1,4-benzodioxan-2-carboxylate.
- Monitoring: Monitor the reaction progress and enantiomeric excess (e.e.) of both the product and the remaining substrate using chiral HPLC.[12]
- Workup: Once optimal conversion (typically around 50%) and high e.e. are achieved, stop the reaction. Separate the enzyme by filtration. The resulting (S)-ester can be isolated and subsequently hydrolyzed back to the (S)-acid if needed. This method can achieve high enantiomeric ratios ( $E > 160$ ), yielding the product with >95% e.e.[12]

This classical resolution technique involves reacting the racemic acid with a chiral amine to form a pair of diastereomeric salts. Due to different physical properties, particularly solubility, one diastereomer can be selectively crystallized from the solution.

- Resolving Agents: Highly effective resolving agents include para-substituted (S)-1-phenylethylamines (e.g., (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine) and (+)-dehydroabietylamine.[13][14]
- Mechanism: The chosen chiral amine forms salts with both the (R)- and (S)-acids. The differing spatial arrangements of these diastereomeric salts lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent. One salt precipitates preferentially, allowing for its separation by filtration. The enantiomerically pure acid is then recovered by treating the isolated salt with an achiral acid to break the ionic bond.

## Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and particularly the enantiomeric purity of **(S)-1,4-Benzodioxane-2-carboxylic acid**.

- Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). Analysis is typically performed on an ester derivative (e.g., the methyl or ethyl ester) as carboxylic acids can exhibit poor peak shape on some chiral stationary phases.
  - Typical Column: Daicel CHIRALCEL OJ-H.[1]

- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[1]
- Detection: UV detection at 220 nm.[1]
- Nuclear Magnetic Resonance (NMR): Provides structural confirmation. While standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR cannot distinguish between enantiomers, they are crucial for verifying the chemical structure and assessing chemical purity.
- Polarimetry: Measures the optical rotation of a solution of the compound. A specific rotation value, such as  $-83^\circ$  for a 1.5% solution in chloroform, confirms the presence of the (S)-enantiomer and can give an indication of its purity.[10]

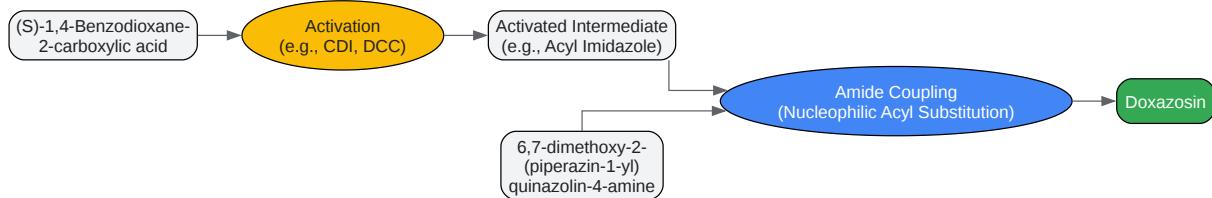
## Applications in Drug Synthesis

The primary application of **(S)-1,4-Benzodioxane-2-carboxylic acid** is as a high-value intermediate in the synthesis of pharmaceuticals.

### Key Intermediate for Doxazosin

**(S)-1,4-Benzodioxane-2-carboxylic acid** is the crucial chiral precursor for synthesizing Doxazosin, an  $\alpha_1$ -adrenergic receptor antagonist.[15][16] The synthesis involves an amide coupling reaction.

#### Synthetic Pathway to Doxazosin



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Caption: Synthesis of Doxazosin from the (S)-acid.

Protocol: Amide Coupling to form Doxazosin[15][17]

- Activation of the Carboxylic Acid: The carboxylic acid group of **(S)-1,4-Benzodioxane-2-carboxylic acid** is first activated to make it more susceptible to nucleophilic attack. This is achieved using a coupling agent.
  - Charge a flask with the (S)-acid and a suitable solvent like tetrahydrofuran (THF).
  - Add an activating agent such as N,N'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC).[15][17]
  - Stir the mixture at room temperature for 1-2 hours to form the highly reactive acyl imidazole or other activated intermediate.[17]
- Coupling Reaction: Add the second key fragment, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, to the solution containing the activated intermediate.
- Reaction and Isolation: The nucleophilic secondary amine of the piperazine ring attacks the activated carbonyl, forming the final amide bond of the Doxazosin molecule. The reaction is typically stirred until completion.
- Purification: The crude Doxazosin base is then isolated and purified, often by filtration and washing, to yield a product with high HPLC purity (>99%).[17]

## Other Applications

The versatile 1,4-benzodioxane scaffold makes this acid a valuable starting material for a range of other potential therapeutic agents. It is used to synthesize:

- Derivatives acting as G protein-coupled receptor antagonists.[6]
- Novel  $\alpha$ 1-adrenoceptor antagonists.[6]
- Compounds with affinities for serotonin receptors, which are targets for treating conditions like schizophrenia and nervous breakdowns.[1]
- Specialty chemicals and agrochemicals, including herbicides and fungicides.[18]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(S)-1,4-Benzodioxane-2-carboxylic acid** presents the following hazards:

- H315: Causes skin irritation.[[7](#)]
- H319: Causes serious eye irritation.[[7](#)]
- H335: May cause respiratory irritation.[[7](#)]

Handling and Storage:

- Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
- Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
- Store in a cool, dry place. Recommended storage temperature is between 2-8°C.[[10](#)]

## Conclusion

**(S)-1,4-Benzodioxane-2-carboxylic acid** is more than just a chemical compound; it is an enabling tool for the stereoselective synthesis of complex pharmaceutical agents. Its well-defined physicochemical properties, coupled with robust and efficient methods for its enantioselective synthesis, solidify its role as a cornerstone intermediate in drug development. A thorough understanding of its chemistry, from synthesis and resolution to its application in forming active pharmaceutical ingredients like Doxazosin, is essential for any scientist working in the fields of organic synthesis and medicinal chemistry.

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